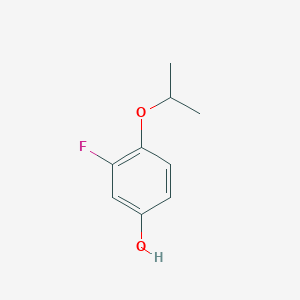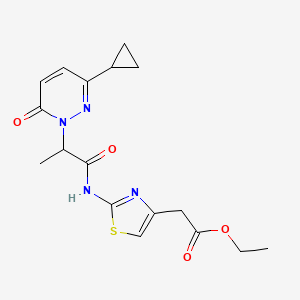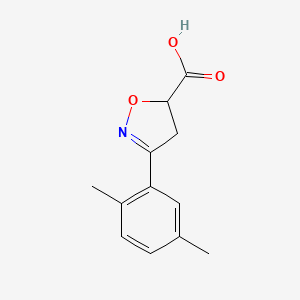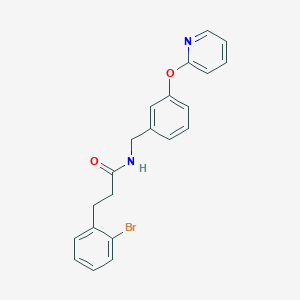![molecular formula C15H24BNO3 B2995045 [3-(二丁基甲酰氨基)苯基]硼酸 CAS No. 397843-72-0](/img/structure/B2995045.png)
[3-(二丁基甲酰氨基)苯基]硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[3-(dibutylcarbamoyl)phenyl]boronic Acid” is a boronic acid derivative. Boronic acids are known to interact with various carbohydrates, making them useful in various sensing applications . They are also used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids can be synthesized using a variety of methods. One common method involves the Suzuki–Miyaura cross-coupling reaction, which combines a boronic acid with an aryl halide in the presence of a palladium catalyst . This reaction is mild and functional group tolerant, making it a popular choice for the synthesis of boronic acids .Molecular Structure Analysis
The molecular formula of “[3-(dibutylcarbamoyl)phenyl]boronic Acid” is C15H24BNO3 . The average mass is 277.167 Da and the monoisotopic mass is 277.184937 Da .Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. They are often used in Suzuki–Miyaura cross-coupling reactions, which involve the formation of a carbon-carbon bond between a boronic acid and an aryl halide . Other reactions involving boronic acids include the Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .科学研究应用
光学调制和糖识别
苯基硼酸,包括与“[3-(二丁基甲酰氨基)苯基]硼酸”类似的衍生物,因其独特的光学性质和糖识别能力而受到探索。例如,一项研究展示了与聚乙二醇偶联的苯基硼酸如何响应糖结合而猝灭单壁碳纳米管的近红外荧光,展示了它们在光学传感技术中的潜力 (Mu et al., 2012).
细菌检测
硼酸可逆地与二醇结合的能力已被用于细菌检测,利用了与细菌细胞壁上二醇基团的亲和力结合反应。这种方法采用 3-氨基苯基硼酸,说明了硼酸在开发用于各种水类型中微生物检测的生物传感器中的应用,表明它们在环境监测和公共卫生中的重要性 (Wannapob et al., 2010).
阴离子识别
对芳基硼酸与阴离子相互作用的研究揭示了它们作为布朗斯台德和路易斯酸型受体的双重行为,具体取决于阴离子类型。这一特性使其能够应用于传感技术,特别是用于检测氨基酸的双性离子和乙酸根等特定阴离子,展示了硼酸在化学传感应用中的多功能性 (Martínez-Aguirre & Yatsimirsky, 2015).
有机室温磷光 (RTP) 材料
已经发现芳基硼酸的环状酯化是一种筛选有机室温磷光和机械发光材料的有效策略,表明它们在开发具有独特光学性质的新材料中的潜力 (Zhang et al., 2018).
药物递送
硼酸正越来越多地被纳入纳米材料中用于药物递送,利用它们的刺激响应行为和靶向能力。硼酸的独特化学性质允许设计药物递送系统,这些系统可以响应生物刺激(例如 pH 变化或特定生物分子的存在)选择性地释放药物,从而提高治疗干预的效率和特异性 (Stubelius et al., 2019).
作用机制
Target of Action
The primary target of [3-(dibutylcarbamoyl)phenyl]boronic Acid, also known as Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-, is the palladium (II) complex . This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a critical process in organic synthesis, enabling the creation of complex organic molecules from simpler precursors .
Action Environment
The action of [3-(dibutylcarbamoyl)phenyl]boronic Acid is influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound’s stability, ease of preparation, and environmentally friendly nature also contribute to its efficacy .
安全和危害
未来方向
Boronic acids have been increasingly studied in medicinal chemistry due to their unique properties. They have been used in the development of anticancer, antibacterial, and antiviral agents, as well as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests that boronic acids, including “[3-(dibutylcarbamoyl)phenyl]boronic Acid”, may have promising applications in the development of new drugs .
属性
IUPAC Name |
[3-(dibutylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-3-5-10-17(11-6-4-2)15(18)13-8-7-9-14(12-13)16(19)20/h7-9,12,19-20H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUNTIZOTIFCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(CCCC)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2994962.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2994963.png)
![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2994965.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2994971.png)
![1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2994972.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2994975.png)



